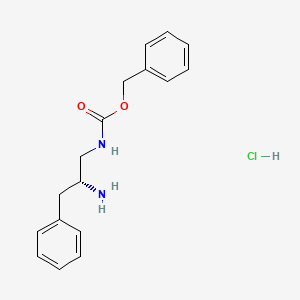![molecular formula C6H9NO2 B13036455 (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13036455.png)
(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R,5S)-2-azabicyclo[310]hexane-3-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid can be achieved through a palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This method provides a practical and efficient route to obtain the compound with high yields and diastereoselectivities . The reaction conditions typically involve the use of palladium catalysts and internal alkenes, with the major diastereoisomers being easily isolated by chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the palladium-catalyzed cyclopropanation method mentioned above can be scaled up for industrial applications. The use of robust catalytic systems and efficient isolation techniques makes this method suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors or other proteins, modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but with a different ring size and arrangement.
3-Azaspiro[bicyclo[3.1.0]hexane-2,5-dione]: Another structurally related compound with potential biological activity.
Uniqueness
(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid functional group. This combination of features makes it particularly valuable in the design of new molecules with specific biological activities and properties.
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-2-3-1-4(3)7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5+/m0/s1 |
Clave InChI |
XBEMWFUKTKDJKP-VAYJURFESA-N |
SMILES isomérico |
C1[C@@H]2[C@H]1N[C@H](C2)C(=O)O |
SMILES canónico |
C1C2C1NC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)





![4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)


![{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B13036436.png)
![10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13036444.png)

![7-Aminothieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036449.png)

